3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid
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Overview
Description
3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C14H10ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-((3-fluorobenzyl)oxy)benzoic acid
- 3-Chloro-4-((4-chlorobenzyl)oxy)benzoic acid
- 3-Chloro-4-((4-isobutylbenzyl)oxy)benzoic acid
Uniqueness
3-Chloro-4-((4-fluorobenzyl)oxy)benzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H10ClFO3 |
---|---|
Molecular Weight |
280.68 g/mol |
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H10ClFO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) |
InChI Key |
CMABBBCWVZDPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)Cl)F |
Origin of Product |
United States |
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